molecular formula C59H62Cl2N8O23 B105377 去亮氨酰万古霉素 CAS No. 115236-65-2

去亮氨酰万古霉素

货号 B105377
CAS 编号: 115236-65-2
分子量: 1322.1 g/mol
InChI 键: SSCUQZZTTLVMFJ-LCEIAXBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desleucyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin . It is created by the removal of N-methyl-leucine from vancomycin through Edman degradation . This modification results in a compound that retains antimicrobial activities, despite the damaged D-Ala-D-Ala binding site .


Synthesis Analysis

The synthesis of Desleucyl vancomycin involves the removal of N-methyl-leucine from vancomycin through a process known as Edman degradation . This process significantly weakens the dipeptide binding to the aglycon structure .


Molecular Structure Analysis

The molecular structure of Desleucyl vancomycin is similar to that of vancomycin, but without the N-methyl-leucine residue . The removal or chemical modification of N-methyl-leucine significantly weakens the dipeptide binding to the aglycon structure .


Chemical Reactions Analysis

Desleucyl vancomycin inhibits the transglycosylation process required for peptidoglycan synthesis in bacteria . It retains equivalent potency in these assays, whereas desleucyl-vancomycin is inactive .

科学研究应用

对关键相互作用和结构修饰的见解

去亮氨酰万古霉素是通过去除 N 甲基亮氨酸改造的万古霉素,其抗菌活性发生显著变化。N 甲基亮氨酸残基的改变对于万古霉素中的二肽结合至关重要。分子动力学模拟表明,这种修饰显着削弱了二肽与万古霉素糖苷结构的结合,为糖肽-肽聚糖结合相互作用提供了见解 (王等人, 2018)

在了解转糖基化抑制中的应用

研究表明,去亮氨酰万古霉素的衍生物氯联苯-去亮氨酰-万古霉素可以在不结合二肽的情况下抑制细菌在转糖基化阶段的肽聚糖合成。这表明去亮氨酰万古霉素衍生物在研究细菌细胞壁合成和抗生素耐药机制中具有潜在应用 (戈德曼等人, 2000)

在开发针对耐药菌的抗生素中的作用

对万古霉素二聚体的研究表明,尽管对模型肽的亲和力有所下降,但受损万古霉素(去亮氨酰)的共价二聚体对耐万古霉素肠球菌 (VRE) 仍保持良好的活性。这表明去亮氨酰万古霉素及其衍生物可以在对抗 VRE 的策略开发中发挥作用 (贾恩等人, 2003)

探索万古霉素耐药机制

去亮氨酰万古霉素有助于理解万古霉素耐药机制。研究利用去亮氨酰万古霉素的衍生物来分析细菌如何通过改变细胞壁结构和代谢来对万古霉素产生耐药性 (韦格尔等人, 2003)

分析肽聚糖成分的变化

涉及去亮氨酰-奥利替万辛(去亮氨酰万古霉素的衍生物)的研究使得可以研究金黄色葡萄球菌肽聚糖成分的变化。这为糖肽类抗生素的作用及其对细菌细胞壁的影响提供了见解 (张等人, 2017)

未来方向

The presence of a secondary-binding site in Desleucyl vancomycin, which facilitates additional interactions with bacterial peptidoglycan, suggests potential for the modification of glycopeptides to increase their antimicrobial activities or the design of novel antibiotics against pathogenic Gram-positive bacteria .

属性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUQZZTTLVMFJ-LCEIAXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H62Cl2N8O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desleucyl vancomycin

CAS RN

115236-65-2
Record name Vancomycin hexapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desleucyl vancomycin
Reactant of Route 2
Desleucyl vancomycin
Reactant of Route 3
Desleucyl vancomycin
Reactant of Route 4
Desleucyl vancomycin
Reactant of Route 5
Desleucyl vancomycin
Reactant of Route 6
Desleucyl vancomycin

Citations

For This Compound
64
Citations
RC Goldman, ER Baizman, CB Longley… - FEMS microbiology …, 2000 - academic.oup.com
… We evaluated the ability of vancomycin (V), desleucyl-vancomycin (desleucyl-V), chlorobiphenyl-vancomycin (CBP-V), and chlorobiphenyl-desleucyl-vancomycin (CBP-desleucyl-V) …
Number of citations: 73 academic.oup.com
F Wang, H Zhou, OP Olademehin, SJ Kim, P Tao - ACS omega, 2018 - ACS Publications
… The broad distribution with multiple basins for the desleucyl-vancomycin/PG complex supports that the PG binding by desleucyl-vancomycin is more flexible than that by vancomycin. …
Number of citations: 62 pubs.acs.org
MJ Kwun, G Novotna, AR Hesketh, L Hill… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… teicoplanin to saturate and mask the d-Ala-d-Ala binding sites in nascent PG also blocked the transcriptional response to subsequent vancomycin exposure, and desleucyl vancomycin, …
Number of citations: 50 journals.asm.org
SS Printsevskaya, AY Pavlov… - Journal of medicinal …, 2002 - ACS Publications
Des-(N-methyl-d-leucyl)eremomycin was obtained by Edman degradation of eremomycin. Derivatives with a hydrophobic substituent at the exterior of the molecule were then …
Number of citations: 53 pubs.acs.org
RK Jain, J Trias, JA Ellman - Journal of the American Chemical …, 2003 - ACS Publications
… Desleucyl vancomycin (2) is not active against resistant or … tail-to-tail dimers of desleucyl vancomycin (3 and 4) by … activity against VRE over the monomer desleucyl vancomycin (2) (5.8−…
Number of citations: 48 pubs.acs.org
J Chang, L Coffman, SJ Kim - Chemical Communications, 2017 - pubs.rsc.org
… 2 Chemical structures of vancomycin and desleucyl-vancomycin (a), and oritavancin and des-Ori (b). (c) Membrane depolarization assay. Glycopeptide antibiotics were added to S. …
Number of citations: 8 pubs.rsc.org
JD Chang, EE Foster, AN Thadani… - Journal of …, 2017 - Am Soc Microbiol
… -filling models of vancomycin (left) and desleucyl-vancomycin (right) bound to PG. In the … -methylleucine (highlighted circle) and results in desleucyl-vancomycin with a damaged d-Ala–d…
Number of citations: 15 journals.asm.org
SJ Kim, M Singh, S Sharif, J Schaefer - Biochemistry, 2017 - ACS Publications
We have used solid-state nuclear magnetic resonance to characterize the exact nature of the dual mode of action of oritavancin in preventing cell-wall assembly in Staphylococcus …
Number of citations: 13 pubs.acs.org
GJ Patti, SJ Kim, TY Yu, E Dietrich, KSE Tanaka… - Journal of molecular …, 2009 - Elsevier
… The N-terminal N-methylleucyl residue, which is removed in desleucyl vancomycin and … Chlorobiphenyl-desleucyl-vancomycin inhibits the transglycosylation process required for …
Number of citations: 89 www.sciencedirect.com
OP Olademehin, KL Shuford, SJ Kim - Scientific Reports, 2022 - nature.com
… -binding site is evident in desleucyl-oritavancin, an Edman degradation product of oritavancin, still retaining its potency against Gram-positive bacteria, whereas desleucyl-vancomycin …
Number of citations: 3 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。